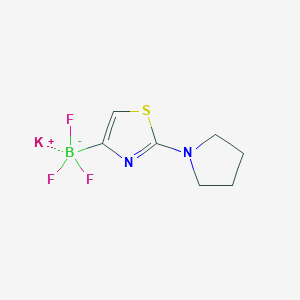
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a trifluoroborate group attached to a thiazole ring, which is further substituted with a pyrrolidine moiety
Métodos De Preparación
The synthesis of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroborate group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating the formation of complexes with various substrates. The pyrrolidine and thiazole moieties contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity and effects .
Comparación Con Compuestos Similares
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(2-(pyrrolidin-1-yl)methyl)borate: This compound has a similar structure but with a methyl group instead of a thiazole ring, leading to different reactivity and applications.
Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate: This compound features a phenyl group and an amine substitution, offering distinct chemical properties and uses
Propiedades
Fórmula molecular |
C7H9BF3KN2S |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C7H9BF3N2S.K/c9-8(10,11)6-5-14-7(12-6)13-3-1-2-4-13;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
UCHHPMHBLXCDPU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CSC(=N1)N2CCCC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
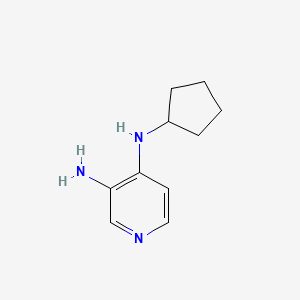

![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)



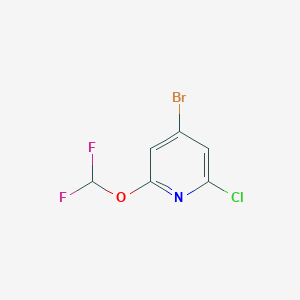
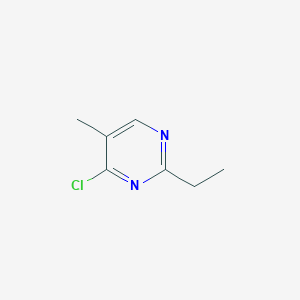
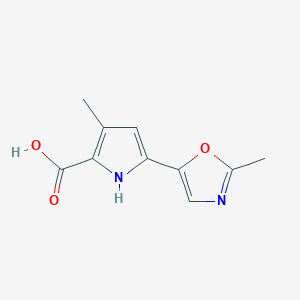
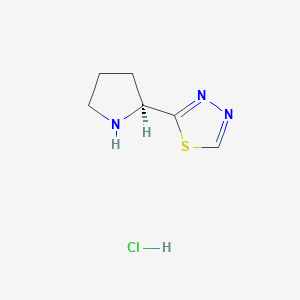


![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)
